Sofosbuvir impurity J
Overview
Description
Sofosbuvir impurity J is a diastereoisomer of Sofosbuvir . It is an impurity of Sofosbuvir, which is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .
Synthesis Analysis
The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . A stability-indicating HPLC-UV method has been developed for the analysis of process impurities and degradation products in Sofosbuvir . The chromatographic separation was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .
Molecular Structure Analysis
Sofosbuvir is a prodrug nucleotide analog . It is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . The molecular structure of Sofosbuvir impurity J is similar to that of Sofosbuvir, but as a diastereoisomer, it has a different spatial arrangement of atoms .
Chemical Reactions Analysis
Sofosbuvir and its impurities were analyzed using RP HPLC method . The linearity of the calibration curve for Sofosbuvir in the concentration range of 160-480 μg/ml was good. The curve was linear for its process-related impurity (Phosphoryl) in the concentration range of 10-30 μg/ml .
Scientific Research Applications
Development and Validation of Analytical Methods
- Sofosbuvir and its impurities, including Sofosbuvir impurity J, are analyzed through developed and validated RP HPLC methods. These methods are essential for ensuring the quality of pharmaceutical formulations of Sofosbuvir, offering precision and accuracy in detecting impurities (Ganji, Dhulipala, & Nemala, 2021).
Pharmacokinetic and Pharmacodynamic Profiles
- Understanding the pharmacokinetic and pharmacodynamic profiles of Sofosbuvir, including the role of its impurities like impurity J, is critical. Research has focused on the behavior of Sofosbuvir in the body, including its absorption, distribution, metabolism, and excretion, providing insights into its efficacy and safety profiles (Kirby et al., 2015).
Quality Control and Pharmaceutical Analysis
- The qualitative and quantitative analysis of Sofosbuvir in pharmaceutical products is essential for quality control. Techniques like RP-UHPLC-DAD-MS are used for this purpose, ensuring the correct dosage and identifying any impurities, including Sofosbuvir impurity J, that might affect the drug’s efficacy and safety (Contreras et al., 2017).
Degradation Behavior and Toxicity Prediction
- Research on the degradation behavior of Sofosbuvir under various conditions, such as hydrolysis, oxidation, and photolysis, is crucial. This includes studying the stability of impurities like impurity J and predicting their toxicity using in silico methods. Understanding the degradation products helps in assessing the drug's stability and safety (Swain et al., 2016).
Bibliometric Analysis of Sofosbuvir Research
- Bibliometric analyses provide an overview of the global research trends on Sofosbuvir, including studies related to its impurities. Such analyses help in understanding the focus areas in Sofosbuvir research and the contribution of various countries and institutions (Hernández-Vásquez & Rosselli, 2017).
Resistance Pathways and Bioinformatics Characterization
- Research on potential resistance pathways to Sofosbuvir, including the role of its impurities in resistance mechanisms, is critical for improving treatment strategies. Bioinformatics approaches are used to characterize these resistance-associated substitutions, contributing to better understanding of the drug’s efficacy against hepatitis C virus (Donaldson et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBQFZOWQKE-IQWMDFIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114757 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sofosbuvir impurity J | |
CAS RN |
1334513-10-8 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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